molecular formula C17H18O2 B2988198 2-Tert-butylphenyl benzoate CAS No. 111422-39-0

2-Tert-butylphenyl benzoate

Cat. No. B2988198
CAS RN: 111422-39-0
M. Wt: 254.329
InChI Key: SWTXCFRGFIERJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Tert-butylphenyl benzoate or similar compounds often involves multistep processes and one-pot, atom economy procedures . The reaction between CH3O– (nucleophile) and halide gives the desired ether, and the halide can be the “precursor 1” . The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .


Molecular Structure Analysis

The molecular structure of 2-Tert-butylphenyl benzoate is characterized by its molecular formula C17H18O2. The structure of similar compounds like 2,4-Ditert butyl phenol (2,4-DTBP) was confirmed using nuclear magnetic resonance (NMR), and its antifungal activity was assessed through an agar plate assay .


Chemical Reactions Analysis

The secondary phosphite antioxidant degradation product bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) is known to inhibit cell growth . The study describes structurally related compounds which are likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment .

Scientific Research Applications

Sterically Encumbered Systems for Phosphorus Centers

  • Tetraarylphenyls, including compounds with p-tert-butylphenyl groups, are used as sterically demanding ligands in synthesizing compounds with p-phenylene-bridged phosphorus centers. These materials are significant for creating novel materials with low-coordinate phosphorus centers (Shah et al., 2000).

Dibutyltin(IV) Complexes with Arylazobenzoate Ligands

  • Dibutyltin(IV) complexes containing arylazobenzoate ligands, including those with tert-butylphenyl groups, have been investigated for their cytotoxic effects on human tumor cell lines and their interaction with key enzymes associated with cancer propagation (Basu Baul et al., 2011).

Cyclodextrin Complexation and Molecular Devices

  • Studies on cyclodextrin complexation of stilbene derivatives, including those with tert-butylphenyl groups, have led to the development of molecular devices based on photoisomerization properties (Lock et al., 2004).

Asymmetric Synthesis of Biphenyl Carboxylates

  • 2-Tert-butylphenyl benzoate derivatives are used in the asymmetric synthesis of axially chiral biphenyl carboxylates, showcasing the chemical's role in producing optically active compounds (Hattori et al., 1994).

Phosphine Ligands in Asymmetric Hydrogenation

  • Tert-butylphenyl groups are integral in the development of rigid P-chiral phosphine ligands, which have applications in rhodium-catalyzed asymmetric hydrogenation, an essential process in pharmaceutical ingredient synthesis (Imamoto et al., 2012).

Organic Contaminants Oxidation

  • The combination of Cu(II) with hydroxylamine, in the presence of tert-butyl alcohol, has been studied for its effectiveness in oxidizing organic contaminants, highlighting the importance of tert-butylphenyl benzoate-related compounds in environmental chemistry (Lee et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butylphenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and reproductive toxicity .

Future Directions

Further investigation and exploration of 2-Tert-butylphenyl benzoate’s potential in various research fields would contribute to its potential application as a novel agent in the future. For instance, the compound 2,4-Ditert butyl phenol (2,4-DTBP) extracted from Plumbago zeylanica has shown potential in cancer research .

properties

IUPAC Name

(2-tert-butylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-11-7-8-12-15(14)19-16(18)13-9-5-4-6-10-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXCFRGFIERJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylphenyl benzoate

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